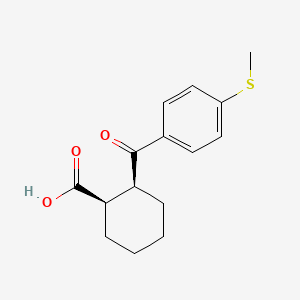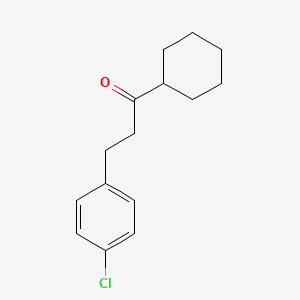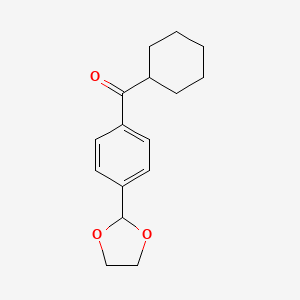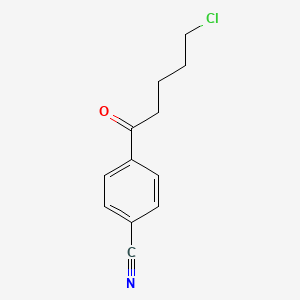
Cyclopentyl 2-(2-methylphenyl)ethyl ketone
Vue d'ensemble
Description
Cyclopentyl 2-(2-methylphenyl)ethyl ketone is a compound that can be associated with various chemical reactions and syntheses in organic chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and reactions that can be extrapolated to understand the behavior and properties of Cyclopentyl 2-(2-methylphenyl)ethyl ketone.
Synthesis Analysis
The synthesis of complex cyclic structures often involves the formation of multiple bonds and the rearrangement of molecular frameworks. For instance, the domino carbocationic rearrangement described in the synthesis of 1H-cyclopenta[c]carbazole frameworks involves a series of cascade events, including electrophilic ring opening, enol capture, and intramolecular aldol condensation . This process highlights the potential complexity in synthesizing cyclopentyl-containing compounds. Similarly, the electroreduction of γ-ethynl ketones to produce 2-methylenecyclopentanols demonstrates a method for cyclization that could be relevant to the synthesis of Cyclopentyl 2-(2-methylphenyl)ethyl ketone .
Molecular Structure Analysis
The molecular structure of related compounds can provide insight into the possible conformation of Cyclopentyl 2-(2-methylphenyl)ethyl ketone. For example, the structure of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate shows a cyclohexanone ring in a chair conformation with substituents in specific axial and equatorial positions . This information can be useful in predicting the steric and electronic effects that might influence the reactivity and stability of Cyclopentyl 2-(2-methylphenyl)ethyl ketone.
Chemical Reactions Analysis
The chemical reactivity of ketones is a well-studied area. The photochemistry of cyclopentenyl methyl ketones, for example, involves a 1,3-acetyl shift and an oxa-di-π-methane rearrangement under specific conditions . These types of reactions could potentially be applicable to Cyclopentyl 2-(2-methylphenyl)ethyl ketone, depending on its structural similarities. Additionally, the polar [3 + 2] cycloaddition of ketones with carbonyl ylides to form spirocyclic compounds is another reaction that could be relevant to the chemical behavior of Cyclopentyl 2-(2-methylphenyl)ethyl ketone.
Physical and Chemical Properties Analysis
The physical and chemical properties of ketones are influenced by their molecular structure. The intermolecular hydrogen bonding observed in the structure of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate suggests that similar hydrogen bonding could occur in Cyclopentyl 2-(2-methylphenyl)ethyl ketone, affecting its solubility and boiling point. Moreover, the use of cyclopentyl methyl ether as a solvent for acetalization reactions indicates that cyclopentyl-containing compounds can have unique solvent properties, which might be considered when handling Cyclopentyl 2-(2-methylphenyl)ethyl ketone.
Safety and Hazards
Propriétés
IUPAC Name |
1-cyclopentyl-3-(2-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-12-6-2-3-7-13(12)10-11-15(16)14-8-4-5-9-14/h2-3,6-7,14H,4-5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGIFRZGNWMYAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644052 | |
| Record name | 1-Cyclopentyl-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 2-(2-methylphenyl)ethyl ketone | |
CAS RN |
898790-27-7 | |
| Record name | 1-Cyclopentyl-3-(2-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopentyl-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




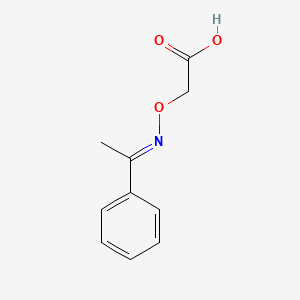


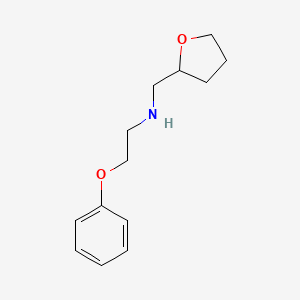
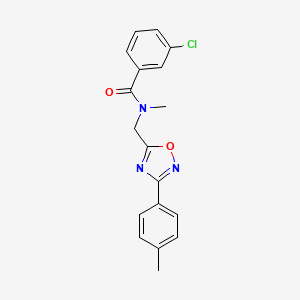
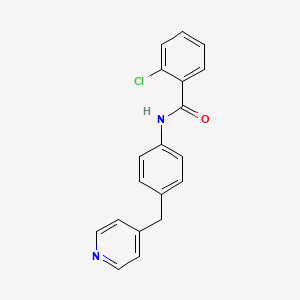
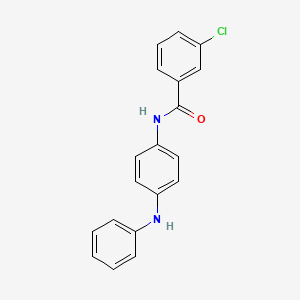

![5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile](/img/structure/B3023662.png)
